molecular formula C13H11BrN2O2S B11663066 N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide

N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide

Cat. No.: B11663066
M. Wt: 339.21 g/mol
InChI Key: PBSVVCMLTWHJMU-OVCLIPMQSA-N
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Description

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide is a chemical compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between 3-bromo-4-methoxybenzaldehyde and thiophene-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide is primarily based on its ability to form stable complexes with metal ions. This property is leveraged in various catalytic and biological applications. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]thiophene-2-carbohydrazide
  • N’-[(E)-(1,3-benzothiazol-2-ylmethylidene]thiophene-2-carbohydrazide

Uniqueness

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide is unique due to the presence of the bromine atom and the methoxy group on the phenyl ring. These substituents can significantly influence the compound’s reactivity and biological activity, making it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C13H11BrN2O2S

Molecular Weight

339.21 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C13H11BrN2O2S/c1-18-11-5-4-9(7-10(11)14)8-15-16-13(17)12-3-2-6-19-12/h2-8H,1H3,(H,16,17)/b15-8+

InChI Key

PBSVVCMLTWHJMU-OVCLIPMQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CS2)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CS2)Br

Origin of Product

United States

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